molecular formula C20H22ClN5O3S B12155390 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12155390
M. Wt: 447.9 g/mol
InChI Key: XQUOCUGMWDZGRY-UHFFFAOYSA-N
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Description

The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:

    2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]: This part contains a triazole ring with an amino group and an ethoxyphenyl substituent.

    N-(4-chloro-2-methoxy-5-methylphenyl)acetamide: Here, we have an acetamide group attached to a chloro-substituted phenyl ring.

In simpler terms, this compound combines a triazole moiety with a phenylacetamide group. Triazoles are known for their diverse biological activities, making this compound intriguing for further investigation.

Preparation Methods

The synthetic route to this compound involves several steps:

    Formation of the Triazole Ring: Start with an appropriate precursor (e.g., an ethoxyphenyl-substituted aldehyde or ketone) and react it with a thiosemicarbazide derivative. Cyclization under suitable conditions yields the 1,2,4-triazole ring.

    Amination: Introduce the amino group by reacting the triazole compound with an amine (e.g., ammonia or an amine derivative).

    Chlorination and Methylation: The chloro- and methoxy-substituted phenyl group can be introduced using appropriate reagents.

    Acetylation: Finally, acetylate the amino group to form the acetamide.

Industrial production methods may involve variations of these steps, optimized for efficiency and yield.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation (e.g., conversion of the thio group to a sulfoxide or sulfone) or reduction (e.g., reduction of the nitro group if present).

    Substitution Reactions: The chloro and methoxy groups are susceptible to substitution reactions (e.g., nucleophilic aromatic substitution).

    Common Reagents: Sodium borohydride (NaBH₄) is often used for reduction steps.

    Major Products: The final compound itself is the major product, but intermediates during synthesis are also relevant.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimicrobial, antifungal, or antiviral agent.

    Agrochemicals: Explore its use as a pesticide or herbicide.

    Materials Science: Assess its role in materials with specific properties (e.g., optical, electronic, or catalytic).

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

    Pathways: Investigate signaling pathways modulated by its interaction with cellular components.

Properties

Molecular Formula

C20H22ClN5O3S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C20H22ClN5O3S/c1-4-29-14-7-5-13(6-8-14)19-24-25-20(26(19)22)30-11-18(27)23-16-9-12(2)15(21)10-17(16)28-3/h5-10H,4,11,22H2,1-3H3,(H,23,27)

InChI Key

XQUOCUGMWDZGRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC

Origin of Product

United States

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